molecular formula C18H16O3 B12537828 Phenyl (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate CAS No. 651715-71-8

Phenyl (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate

Cat. No.: B12537828
CAS No.: 651715-71-8
M. Wt: 280.3 g/mol
InChI Key: MBUUVAZXNQCPNS-UHFFFAOYSA-N
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Description

Phenyl (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group attached to a 2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate typically involves the esterification of 2-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenyl (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Scientific Research Applications

Phenyl (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Phenyl acetate: Similar ester structure but lacks the indene moiety.

    2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid: Similar core structure but in carboxylic acid form.

    Phenyl (2-oxo-2,3-dihydro-1H-indene-2-yl)acetate: Similar structure but without the methyl group.

Uniqueness

Phenyl (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate is unique due to the presence of both the phenyl and indene moieties, which confer specific chemical and biological properties. The combination of these groups allows for a diverse range of reactions and applications, making it a valuable compound in various fields .

Properties

CAS No.

651715-71-8

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

phenyl 2-(2-methyl-3-oxo-1H-inden-2-yl)acetate

InChI

InChI=1S/C18H16O3/c1-18(11-13-7-5-6-10-15(13)17(18)20)12-16(19)21-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3

InChI Key

MBUUVAZXNQCPNS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C1=O)CC(=O)OC3=CC=CC=C3

Origin of Product

United States

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